3-Bromo-2-chloro-5-fluorobenzaldehyde
Description
3-Bromo-2-chloro-5-fluorobenzaldehyde (CAS: 1807017-49-7) is a halogenated aromatic aldehyde with a molecular formula of C₇H₃BrClFO and a molecular weight of 237.45 g/mol. It is commercially available at 95% purity (MFCD28166247) and is priced at €702.00 for 5g (CymitQuimica) . The compound features bromine, chlorine, and fluorine substituents at positions 3, 2, and 5, respectively, on the benzaldehyde ring. Such halogenated aldehydes are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate electronic and steric properties in target molecules.
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBOBDPFXOLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-5-fluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 3-Bromo-2-chloro-5-fluorobenzoic acid.
Reduction Products: 3-Bromo-2-chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2-chloro-5-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as molecular receptors and crystal engineering components.
Biological Studies: It is utilized in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can form covalent bonds with nucleophiles, while the halogen atoms can participate in various substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Isomeric Halogenated Benzaldehydes
Table 1 highlights key isomers and analogs with varying halogen substitution patterns:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents (Positions) |
|---|---|---|---|---|---|
| 3-Bromo-2-chloro-5-fluorobenzaldehyde | 1807017-49-7 | C₇H₃BrClFO | 237.45 | 95% | Br (3), Cl (2), F (5) |
| 2-Bromo-4-chloro-6-fluorobenzaldehyde | 1135531-73-5 | C₇H₃BrClFO | 237.45 | 97% | Br (2), Cl (4), F (6) |
| 2-Bromo-5-chloro-4-fluorobenzaldehyde | 1806838-88-9 | C₇H₃BrClFO | 237.45 | 95% | Br (2), Cl (5), F (4) |
| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | C₇H₃BrClFO | 237.45 | 97% | Br (3), Cl (2), F (6) |
Key Observations :
- Electronic Effects : The position of halogens significantly influences reactivity. For example, the aldehyde group at position 1 is meta to bromine (position 3) in the target compound, which may enhance electrophilic substitution at the para position relative to bromine.
Functional Group Variants
Hydroxy-Substituted Analogs
- Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS: 4068-71-7, Similarity: 0.87): Esterification of the aldehyde and addition of a methyl group reduce electrophilicity, making it more suitable for hydrolytic stability in prodrug designs .
Trifluoromethyl Derivatives
Boronate Ester and Suzuki Coupling Partners
- 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1451391-13-1): The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This derivative is pivotal in synthesizing biaryl structures for drug discovery .
Biological Activity
3-Bromo-2-chloro-5-fluorobenzaldehyde is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by relevant data tables and research findings.
This compound is characterized by its unique halogenated structure, which significantly influences its reactivity and biological interactions. The molecular formula is C₇H₄BrClF, with a molecular weight of 237.45 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its chemical behavior, making it a candidate for various synthetic pathways and biological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated benzaldehydes can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.
Table 1: Antimicrobial Activity of Halogenated Benzaldehydes
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-Chlorobenzaldehyde | Staphylococcus aureus | 16 µg/mL |
| 5-Fluorobenzaldehyde | Candida albicans | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated varying degrees of cytotoxic effects. The compound's cytotoxicity is likely influenced by its ability to form reactive intermediates that can damage cellular components.
Table 2: Cytotoxicity Data of this compound
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | High cytotoxicity |
| HCT116 | 20 | Significant cell death observed |
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as proteins and nucleic acids. The halogen substituents can enhance lipophilicity, facilitating membrane penetration and subsequent interactions within cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that at specific concentrations, this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
